Cas no 70266-36-3 ((4aS,7aS,8aR,9R,9aR,12aS,13aR,13bR,13cR)-10-(furan-3-yl)-12a-hydroxy-4a,9a,13b-trimethyl-13-methylidene-2,6,12-trioxohexadecahydro-2H,6H-indeno[5',6':4,5]furo[3,2-d]pyrano[3,4-b]oxepin-9-yl (3R)-2-hydroxy-3-methylpentanoate)

(4aS,7aS,8aR,9R,9aR,12aS,13aR,13bR,13cR)-10-(furan-3-yl)-12a-hydroxy-4a,9a,13b-trimethyl-13-methylidene-2,6,12-trioxohexadecahydro-2H,6H-indeno[5',6':4,5]furo[3,2-d]pyrano[3,4-b]oxepin-9-yl (3R)-2-hydroxy-3-methylpentanoate structure
70266-36-3 structure
Productnaam:(4aS,7aS,8aR,9R,9aR,12aS,13aR,13bR,13cR)-10-(furan-3-yl)-12a-hydroxy-4a,9a,13b-trimethyl-13-methylidene-2,6,12-trioxohexadecahydro-2H,6H-indeno[5',6':4,5]furo[3,2-d]pyrano[3,4-b]oxepin-9-yl (3R)-2-hydroxy-3-methylpentanoate
CAS-nummer:70266-36-3
MF:C32H40O11
MW:600.65341091156
CID:1742709
PubChem ID:153247

(4aS,7aS,8aR,9R,9aR,12aS,13aR,13bR,13cR)-10-(furan-3-yl)-12a-hydroxy-4a,9a,13b-trimethyl-13-methylidene-2,6,12-trioxohexadecahydro-2H,6H-indeno[5',6':4,5]furo[3,2-d]pyrano[3,4-b]oxepin-9-yl (3R)-2-hydroxy-3-methylpentanoate Chemische en fysische eigenschappen

Naam en identificatie

    • (4aS,7aS,8aR,9R,9aR,12aS,13aR,13bR,13cR)-10-(furan-3-yl)-12a-hydroxy-4a,9a,13b-trimethyl-13-methylidene-2,6,12-trioxohexadecahydro-2H,6H-indeno[5',6':4,5]furo[3,2-d]pyrano[3,4-b]oxepin-9-yl (3R)-2-hydroxy-3-methylpentanoate
    • (4aS,7aS,8aR,9R,9aR,12aS,13aR,13bR,13cR)-10-(furan-3-yl)-12a-hydroxy-4a,9a,13b-trimethyl-13-methylidene-2,6,12-trioxohexadecahydro-2H,6H-indeno[5',6':4,5]furo[3,2-d]pyrano[3,4-b]oxepin-9-yl (3R)-2-hyd
    • Rohituka 3
    • Pentanoic acid, 2-hydroxy-3-methyl-, (4aS,7aS,8aR,9R,9aR,10S,12aS,13aR,13bR,13cR)-10-(3-furanyl)hexadecahydro-12a-hydroxy-4a,9a,13b-trimethyl-13-methylene-2,6,12-trioxo-2H,6H-cyclopenta(f)pyrano(4',3':6,7)oxepino(4,5-b)benzofuran-9-yl ester, (2R,3R)-
    • DTXSID10990483
    • 70266-36-3
    • 10-(Furan-3-yl)-12a-hydroxy-4a,9a,13b-trimethyl-13-methylidene-2,6,12-trioxohexadecahydro-2H,6H-indeno[5',6':4,5]furo[3,2-d]pyrano[3,4-b]oxepin-9-yl 2-hydroxy-3-methylpentanoate
    • Inchi: InChI=1S/C32H40O11/c1-7-15(2)25(36)28(37)42-27-26-24(16(3)32(38)20(33)10-18(31(27,32)6)17-8-9-39-13-17)30(5)19-11-22(34)40-14-29(19,4)43-23(35)12-21(30)41-26/h8-9,13,15,18-19,21,24-27,36,38H,3,7,10-12,14H2,1-2,4-6H3/t15-,18?,19+,21+,24-,25?,26-,27+,29-,30-,31-,32-/m1/s1
    • InChI-sleutel: WQTDOKKJTKGBTA-BTQFQRCOSA-N
    • LACHT: CCC(C)C(C(=O)OC1C2C(C(=C)C3(C1(C(CC3=O)C4=COC=C4)C)O)C5(C6CC(=O)OCC6(OC(=O)CC5O2)C)C)O

Berekende eigenschappen

  • Exacte massa: 600.2571
  • Monoisotopische massa: 600.25706209g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 11
  • Zware atoomtelling: 43
  • Aantal draaibare bindingen: 6
  • Complexiteit: 1250
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 10
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.8
  • Topologisch pooloppervlak: 159Ų

Experimentele eigenschappen

  • PSA: 158.8

(4aS,7aS,8aR,9R,9aR,12aS,13aR,13bR,13cR)-10-(furan-3-yl)-12a-hydroxy-4a,9a,13b-trimethyl-13-methylidene-2,6,12-trioxohexadecahydro-2H,6H-indeno[5',6':4,5]furo[3,2-d]pyrano[3,4-b]oxepin-9-yl (3R)-2-hydroxy-3-methylpentanoate Gerelateerde literatuur

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